molecular formula C16H21N3O2 B2457438 4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide CAS No. 1385468-31-4

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide

Cat. No.: B2457438
CAS No.: 1385468-31-4
M. Wt: 287.363
InChI Key: PEGVKZKLXRMXIF-UHFFFAOYSA-N
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Description

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a cyanomethyl group, and an ethylmorpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide typically involves the reaction of benzylamine with ethylmorpholine-2-carboxylic acid in the presence of a cyanomethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 25-30°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and it includes steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-benzyl-N-(cyanomethyl)carbamate
  • Benzyl (cyanomethyl)carbamate
  • Benzyl N-[4-(cyanomethyl)phenyl]carbamate

Uniqueness

4-Benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-19(9-8-17)16(20)15-13-18(10-11-21-15)12-14-6-4-3-5-7-14/h3-7,15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGVKZKLXRMXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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